![molecular formula C23H25F3N4O4S B1244611 1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)
1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[3-ethoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research has demonstrated the application of similar compounds in neurokinin-1 receptor antagonism, which is relevant in clinical contexts like emesis and depression. Harrison et al. (2001) developed a compound with high affinity and oral activity as a neurokinin-1 receptor antagonist, highlighting its potential in pre-clinical tests for emesis and depression treatment (Harrison et al., 2001).
Synthesis and Drug Development
The synthesis processes for similar compounds have been a subject of study, showcasing the chemical pathway and potential applications in drug development. Zhang Fuli (2012) detailed the synthesis of a key intermediate of aprepitant, a compound related to the one , emphasizing its relevance in pharmaceutical synthesis (Zhang Fuli, 2012).
Anti-MRSA Activity
Compounds with a similar structure have been researched for their antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). Dolan et al. (2016) reported on the synthesis of thiourea-containing compounds, one of which exhibited comparable bacteriostatic activity against MRSA to that of vancomycin, a well-known antibacterial agent (Dolan et al., 2016).
Anti-Corrosion Applications
Interestingly, derivatives of thiourea, which is part of the chemical structure , have been studied for their application in inhibiting corrosion. Karthik et al. (2014) synthesized 1,3-Bis-(morpholin-4-yl-phenyl-methyl)-thiourea and investigated its effect on the inhibition of corrosion on mild steel in hydrochloric acid, showcasing its potential in industrial applications (Karthik et al., 2014).
properties
Product Name |
1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea |
|---|---|
Molecular Formula |
C23H25F3N4O4S |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C23H25F3N4O4S/c1-2-33-20-13-16(7-8-19(20)34-15-21(31)30-9-11-32-12-10-30)14-27-29-22(35)28-18-6-4-3-5-17(18)23(24,25)26/h3-8,13-14H,2,9-12,15H2,1H3,(H2,28,29,35)/b27-14+ |
InChI Key |
LCNQEXURBMKXNL-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2C(F)(F)F)OCC(=O)N3CCOCC3 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2C(F)(F)F)OCC(=O)N3CCOCC3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2C(F)(F)F)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




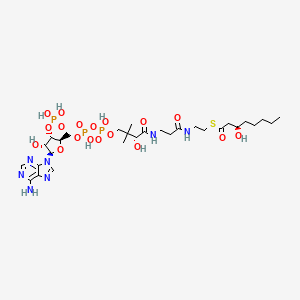
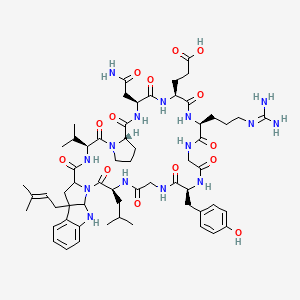
![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)
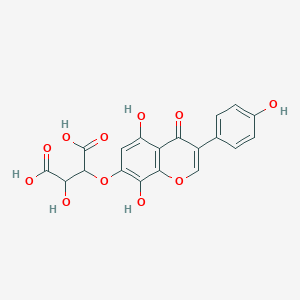
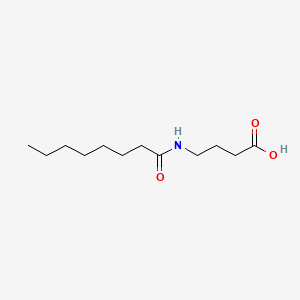
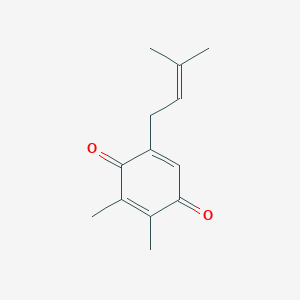
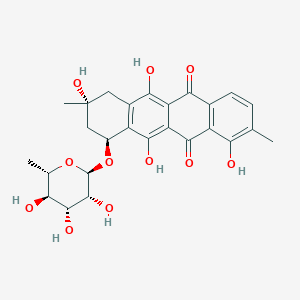
![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)
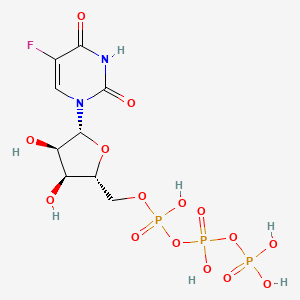

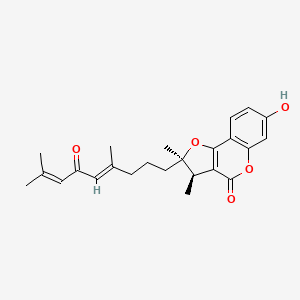

![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)